2-Ethylhexane-1,2,3-triol

Description

General Overview of Polyols in Organic Chemistry Research

Polyols are organic compounds characterized by the presence of multiple hydroxyl (-OH) groups. acs.orgrsc.orgnih.govnih.gov In the realm of organic chemistry, these compounds are of significant interest due to their versatile reactivity and wide range of applications. nih.gov They are broadly classified based on the number of hydroxyl groups they contain, such as diols (two -OH groups), triols (three -OH groups), and so on. acs.org Polyols serve as crucial building blocks in polymer chemistry, particularly in the synthesis of polyurethanes, polyesters, and alkyd resins. acs.org Their physical and chemical properties, which are dictated by the number and arrangement of the hydroxyl groups, make them suitable for use as solvents, humectants, and plasticizers. iupac.orgontosight.ai

The synthesis of polyols can be achieved through various methods, including the catalytic condensation of aldehydes and the reduction of the resulting products. acs.org Academic research has also focused on developing stereoselective synthesis methods to produce polyols with specific spatial arrangements of their hydroxyl groups, which is crucial for their application in areas like asymmetric catalysis and the synthesis of complex natural products. rsc.orgnih.govacs.org

Structural Characteristics and Isomeric Considerations of 2-Ethylhexane-1,2,3-Triol

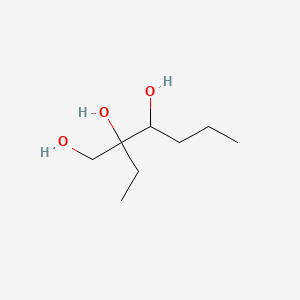

This compound is a triol with the chemical formula C8H18O3. researchgate.netbeilstein-journals.orgnih.gov Its structure consists of a six-carbon hexane (B92381) backbone with an ethyl group attached to the second carbon atom and hydroxyl groups located at the first, second, and third carbon atoms. The presence of multiple hydroxyl groups in close proximity, known as vicinal diols (at C1 and C2, and C2 and C3), significantly influences its chemical properties and reactivity. iupac.org

Isomeric Considerations:

The structure of this compound contains two chiral centers at the C2 and C3 positions. This gives rise to the possibility of multiple stereoisomers. The spatial arrangement of the hydroxyl groups and the ethyl group around these chiral centers determines the specific stereoisomer. The different stereoisomers (diastereomers and enantiomers) can exhibit distinct physical properties and biological activities. The determination of the absolute configuration of such triols is a subject of advanced stereochemical analysis, often employing techniques like NMR spectroscopy. nih.gov The study of stereoisomerism in vicinal diols is a significant area of research, as the stereochemistry can profoundly impact the molecule's function. iupac.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H18O3 |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 78137-46-9 |

Data sourced from PubChem researchgate.netnih.gov

Historical and Current Research Significance of Hexanetriols in Academic Chemistry

Hexanetriols, as a class of polyols, have garnered considerable attention in academic research for several decades. Historically, their synthesis and properties have been explored in the context of developing new polymers and functional fluids. For instance, 1,2,6-hexanetriol (B48424) has been a subject of study for its use in various industrial applications. simsonpharma.com

More recently, the focus of academic research has shifted towards the stereocontrolled synthesis of hexanetriols and other polyols. acs.orgrsc.org This is driven by the increasing demand for enantiomerically pure compounds for use as chiral building blocks in the synthesis of pharmaceuticals and other complex organic molecules. acs.orgrsc.org Research has demonstrated the synthesis of various hexanetriols and related polyols with controlled stereochemistry from renewable feedstocks like carbohydrates, highlighting a move towards more sustainable chemical processes. acs.orgrsc.org

The study of the catalytic conversion of biomass-derived compounds into valuable chemicals, including hexanetriols, is an active area of investigation. nih.gov These research efforts aim to develop efficient and selective catalytic systems for the production of these important platform molecules. The unique arrangement of hydroxyl groups in specific hexanetriol (B1209766) isomers makes them valuable for studying molecular interactions and for applications in materials science. nih.gov

Structure

3D Structure

Properties

CAS No. |

78137-46-9 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-ethylhexane-1,2,3-triol |

InChI |

InChI=1S/C8H18O3/c1-3-5-7(10)8(11,4-2)6-9/h7,9-11H,3-6H2,1-2H3 |

InChI Key |

REWWIIBUGWWCGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(CC)(CO)O)O |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of 2 Ethylhexane 1,2,3 Triol

Retrosynthetic Analysis of 2-Ethylhexane-1,2,3-Triol

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary disconnection approaches can be envisioned.

Approach A: C-C Bond Disconnection

A logical C-C bond disconnection can be made between the C2 and C3 carbons. This approach simplifies the molecule significantly. This bond is part of an aldol-type structure, suggesting an aldol (B89426) reaction as a key forward-step. This retrosynthetic step leads to two synthons: a C2 dicationic synthon and a C6 anionic synthon. These can be traced back to practical starting materials like a formaldehyde (B43269) equivalent and 2-ethyl-3-oxohexanal. A more practical approach involves disconnecting the C2-C(ethyl) and C1-C2 bonds, which traces back to the self-condensation of n-butyraldehyde, a common industrial feedstock. This pathway initially leads to 2-ethyl-3-hydroxyhexanal (B1620174), a precursor for the related compound 2-ethyl-1,3-hexanediol. vulcanchem.comgoogle.com Modification of this intermediate would be required to introduce the third hydroxyl group at the C2 position.

Approach B: Functional Group Interconversion (FGI) and C=C Bond Disconnection

An alternative strategy involves disconnecting the hydroxyl groups at C2 and C3 via functional group interconversion, revealing a carbon-carbon double bond. This points to a dihydroxylation reaction as a key final step. The precursor would be an alkene, such as 2-ethylhex-2-en-1-ol. This alkene can be further simplified through disconnection of the C-C bond, again leading back to precursors like n-butyraldehyde. This route is particularly attractive for controlling the stereochemistry at the C2 and C3 positions through stereoselective dihydroxylation methods.

Classical and Modern Synthetic Approaches to this compound

Building upon the retrosynthetic analysis, several synthetic routes can be proposed, ranging from classical multi-step procedures to more modern, efficient methods.

The commercial synthesis of the related compound, 2-ethyl-1,3-hexanediol, serves as a basis for a classical approach. This process involves a two-step sequence starting from n-butyraldehyde. google.com

Aldol Condensation: n-Butyraldehyde undergoes a base-catalyzed self-condensation to form the intermediate, 2-ethyl-3-hydroxyhexanal. vulcanchem.comgoogle.com

Hydrogenation: The subsequent reduction (hydrogenation) of the aldehyde group in this intermediate yields 2-ethyl-1,3-hexanediol. google.com

To adapt this to produce this compound, an additional hydroxylation step would be necessary at the C2 position. This could potentially be achieved through oxidation of the enolate of an appropriately protected intermediate.

A more modern approach would involve the direct, stereoselective dihydroxylation of an alkene precursor, such as 2-ethyl-1-hexene, to install the C2 and C3 hydroxyl groups simultaneously with high stereocontrol.

Achieving stereocontrol is paramount given the presence of two stereocenters (C2 and C3) in this compound. Stereoselective synthesis aims to preferentially form one stereoisomer over others. anu.edu.au

A powerful strategy for introducing the vicinal diol functionality at C2 and C3 is the Sharpless Asymmetric Dihydroxylation. This method uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinidine (B8771983) or dihydroquinine alkaloids) and a stoichiometric co-oxidant. By choosing the appropriate chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), one can selectively synthesize a specific enantiomer of the diol product from a prochiral alkene like 2-ethylhex-2-en-1-ol. This approach would allow for precise control over the absolute configuration of the C2 and C3 stereocenters.

Chemo-enzymatic synthesis integrates the precision of enzymatic transformations with the versatility of chemical synthesis. beilstein-journals.orgvu.lt Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and their esters, a key strategy for obtaining enantiomerically pure compounds. nih.govresearchgate.net

A potential chemo-enzymatic route to an enantiomerically enriched this compound could involve the following steps:

Chemical Synthesis: A non-stereoselective synthesis of racemic this compound or a suitable diol precursor.

Enzymatic Resolution: A lipase-catalyzed enantioselective acylation of one of the hydroxyl groups. For instance, in a racemic mixture of the triol, a lipase (B570770) could selectively acylate the primary hydroxyl group of one enantiomer at a much faster rate than the other. This would result in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched triol, which can then be separated chromatographically.

Research on the lipase-catalyzed transesterification of structurally different chiral alcohols has demonstrated the feasibility of this approach, achieving high enantiomeric excess (ee) by optimizing reaction conditions such as temperature. nih.gov For example, the resolution of (±)-2-methyl-2-nitrobut-3-en-1-ol using Lipase QLM showed significantly enhanced enantioselectivity at lower temperatures. nih.gov

Table 1: Example of Lipase-Catalyzed Kinetic Resolution This table illustrates the principle of enantioselectivity enhancement at low temperatures for a model compound, as detailed in the study by Tanimoto et al. (2014). nih.gov

| Entry | Temperature (°C) | Time | Conversion (%) | Product ee (%) | Enantioselectivity (E) |

|---|---|---|---|---|---|

| 1 | rt | 10 min | 55 | 54 | 6 |

| 4 | -20 | 3 h | 47 | 72 | 12 |

| 5 | -40 | 24 h | 49 | 75 | 15 |

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by improving efficiency, minimizing waste, and using safer materials.

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle. In the aldol condensation route, using catalytic amounts of an alkali metal hydroxide (B78521) is an example. google.com Innovations include pairing these catalysts with neutral phase-transfer agents like polyethylene (B3416737) glycol, which can suppress the formation of byproducts and improve reaction control. vulcanchem.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. A dihydroxylation reaction on an alkene is an example of a highly atom-economical reaction.

Safer Solvents and Reaction Conditions: The development of syntheses in safer solvents or even solvent-free conditions is a key goal. Furthermore, adopting continuous flow chemistry over traditional batch processing can lead to inherently safer procedures. researchgate.netresearchgate.net Flow reactors allow for better control over reaction parameters (temperature, pressure), minimize the volume of hazardous reagents at any given time, and can improve yield and selectivity. researchgate.netresearchgate.net

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and maximizing yield. The formation of this compound via the proposed aldol condensation route involves several distinct mechanistic steps.

The key C-C bond-forming step is the base-catalyzed aldol condensation of n-butyraldehyde. The mechanism proceeds as follows:

Enolate Formation: A hydroxide ion (from a catalyst like NaOH) abstracts an acidic α-hydrogen from a molecule of n-butyraldehyde to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of n-butyraldehyde. This forms an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by water (formed in the initial deprotonation step) to yield the aldol addition product, 2-ethyl-3-hydroxyhexanal.

To arrive at the final triol, the resulting 2-ethyl-3-hydroxyhexanal would need to undergo further transformations. The aldehyde group would be reduced to a primary alcohol, and a hydroxyl group would need to be introduced at the C2 position, potentially via enolization and oxidation.

The choice of catalyst is critical for each step of the synthesis, influencing reaction rate, selectivity, and yield.

For the aldol condensation step, alkali metal hydroxides (e.g., NaOH) or alkali earth metal hydroxides are effective catalysts. google.com The efficiency of this step can be significantly enhanced by using a co-catalyst. Neutral phase-transfer catalysts, such as polyethylene glycol (PEG), have been shown to improve yield and controllability by facilitating the transfer of reactants between phases. vulcanchem.comgoogle.com

For a hydrogenation/reduction step to convert an aldehyde or ketone to an alcohol, several catalytic systems are available. These include catalytic hydrogenation with metal catalysts like Raney nickel or palladium on carbon (Pd/C), or chemical reduction using reducing agents such as sodium borohydride (B1222165) (NaBH₄). google.com

For a potential dihydroxylation step, the catalytic system typically involves a metal-based oxidant. The Upjohn dihydroxylation uses a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant. For stereoselective versions, as in the Sharpless Asymmetric Dihydroxylation, the catalytic system is more complex, including OsO₄, a chiral ligand, and a co-oxidant like potassium ferricyanide (B76249).

Table 2: Catalytic Systems for Key Synthetic Transformations

| Reaction Type | Catalyst System | Role of Catalyst | Reference |

|---|---|---|---|

| Aldol Condensation | Alkali Metal Hydroxide (e.g., NaOH) | Base catalyst to generate enolate | google.com |

| Aldol Condensation | Polyethylene Glycol (PEG) | Phase-transfer co-catalyst to improve yield | vulcanchem.comgoogle.com |

| Hydrogenation | Raney Nickel | Heterogeneous catalyst for reduction of aldehydes/ketones | google.com |

| Reduction | Sodium Borohydride (NaBH₄) | Chemical reducing agent for aldehydes/ketones | google.com |

| Asymmetric Dihydroxylation | Osmium Tetroxide (OsO₄) with Chiral Ligands | Forms vicinal diols with high stereoselectivity | N/A |

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound, a vicinal triol, is typically achieved through the dihydroxylation of an appropriate unsaturated precursor, such as 2-ethylhex-2-en-1-ol. The optimization of reaction conditions is critical for maximizing the yield of the desired triol and controlling the stereoselectivity of the hydroxylation process. The most prominent and widely studied method for this transformation is the osmium-catalyzed dihydroxylation, particularly the Sharpless Asymmetric Dihydroxylation, which allows for the production of chiral diols with high enantioselectivity. wikipedia.orgresearchgate.net Key parameters that are manipulated to optimize this reaction include the choice of catalyst system, co-oxidant, solvent, pH, and temperature.

Influence of Catalyst, Ligand, and Co-oxidant

The core of the catalytic system for dihydroxylation is osmium tetroxide (OsO₄). Due to its high cost and toxicity, it is almost always used in catalytic amounts. wikipedia.org A stoichiometric co-oxidant is required to regenerate the Os(VIII) catalyst after it is reduced to Os(VI) during the reaction cycle. Commonly used co-oxidants include potassium ferricyanide (K₃[Fe(CN)₆]) and N-methylmorpholine N-oxide (NMO). wikipedia.orgorganic-chemistry.org The choice of co-oxidant can influence reaction rates and, in some cases, selectivity.

Research on various alkene substrates demonstrates the impact of the ligand and co-oxidant system on yield and selectivity. While specific data for 2-ethylhex-2-en-1-ol is not extensively published, findings from analogous terminal alkenes provide a clear framework for optimization.

Table 1: Illustrative Effect of Ligand and Co-oxidant on Asymmetric Dihydroxylation of a Model Alkene (Styrene)

| Catalyst System | Co-oxidant | Ligand | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| K₂OsO₂(OH)₄ | K₃[Fe(CN)₆] | (DHQD)₂PHAL | 69 | 86 |

| K₂OsO₂(OH)₄ | K₃[Fe(CN)₆] | (DHQD)₂PHAL | 77 | 94 |

| K₂OsO₂(OH)₄ | NMO | (DHQD)₂PHAL | - | Lower selectivity often observed |

Data extrapolated from studies on styrene (B11656) in various ionic liquids and standard solvent systems. libretexts.org The specific yield and e.e. can vary significantly with the solvent used.

Effect of Solvent System and pH

The Sharpless dihydroxylation is typically performed in a biphasic solvent system, most commonly a mixture of tert-butanol (B103910) and water. organic-chemistry.org This system facilitates the interaction of the organic-soluble alkene and ligand with the water-soluble inorganic co-oxidant and buffer. The reaction is known to proceed more rapidly under slightly basic conditions, and a buffer, such as potassium carbonate (K₂CO₃), is used to maintain a stable pH. organic-chemistry.org The optimization of pH is critical, as deviations can lead to side reactions or slower conversion rates. Studies using bleach as a co-oxidant found optimal results at a pH of approximately 12.7.

Recent advancements have explored the use of alternative solvent systems, such as ionic liquids, to enhance catalyst recycling and product separation. Research on the dihydroxylation of model substrates like 1-hexene (B165129) and styrene in various ionic liquids has shown that both yield and enantioselectivity are highly dependent on the nature of the ionic liquid's cation and anion. For instance, using [C₄mim]NTf₂ as the solvent for the dihydroxylation of 1-hexene resulted in a 99% yield and 92% e.e. libretexts.org

Table 2: Effect of Different Ionic Liquid Solvents on the Asymmetric Dihydroxylation of 1-Hexene

| Ionic Liquid Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|

| [C₄mim]PF₆ | 59 | 60 |

| [C₄mim]BF₄ | 41 | 63 |

| [C₄mim]NTf₂ | 99 | 92 |

| [C₈mim]PF₆ | 74 | 98 |

| [C₈mim]BF₄ | 81 | 87 |

Data derived from a screening study using (DHQD)₂PHAL as the ligand and K₃[Fe(CN)₆] as the co-oxidant. libretexts.org

Influence of Temperature and Additives

Temperature is another key variable in controlling the rate and selectivity of the dihydroxylation. Reactions are often conducted at low temperatures (e.g., 0 °C) to maximize enantioselectivity, as higher temperatures can sometimes reduce the facial selectivity of the catalyst-ligand complex. wikipedia.org

For certain substrates, particularly less reactive alkenes, additives can be used to accelerate the reaction. Methanesulfonamide (CH₃SO₂NH₂) has been identified as an effective additive that accelerates the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step in the catalytic cycle. wikipedia.org This allows the reaction to be performed efficiently at 0 °C even with non-terminal alkene substrates. wikipedia.org The inclusion of such an additive would be a primary consideration in optimizing the synthesis of this compound from its corresponding allylic alcohol precursor.

Chemical Reactivity and Transformational Chemistry of 2 Ethylhexane 1,2,3 Triol

Nucleophilic Reactions Involving Hydroxyl Groups of 2-Ethylhexane-1,2,3-Triol

The lone pairs of electrons on the oxygen atoms of the hydroxyl groups make them nucleophilic, allowing them to participate in a variety of substitution reactions.

Esterification is a common reaction of alcohols, typically involving their reaction with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. The reactivity of the different hydroxyl groups in this compound towards esterification is expected to vary based on steric hindrance.

The general order of reactivity for alcohols in esterification is primary > secondary > tertiary. This is due to the increasing steric bulk around the hydroxyl group, which hinders the approach of the acylating agent. Therefore, it is anticipated that the primary hydroxyl group at the C1 position would be the most reactive, followed by the secondary hydroxyl group at the C3 position. The tertiary hydroxyl group at the C2 position is expected to be the least reactive and may require more forcing conditions or specific catalysts to undergo esterification.

Table 1: Predicted Relative Reactivity of Hydroxyl Groups in this compound Towards Esterification

| Position of Hydroxyl Group | Type of Alcohol | Predicted Reactivity |

|---|---|---|

| C1 | Primary | High |

| C3 | Secondary | Moderate |

The mechanism of Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, proceeds through a tetrahedral intermediate. The protonation of the carboxylic acid carbonyl group makes it more electrophilic for the nucleophilic attack by the alcohol.

Ethers can be synthesized from alcohols via several methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Similar to esterification, the reactivity of the hydroxyl groups in this compound in the Williamson ether synthesis is expected to be influenced by steric hindrance. The primary hydroxyl group at C1 would readily form an ether, while the secondary hydroxyl group at C3 would be less reactive. The tertiary hydroxyl group at C2 would be very unreactive towards Williamson ether synthesis due to steric hindrance and the potential for elimination reactions of the alkyl halide under the basic conditions.

Acetylation, the reaction with acetic anhydride (B1165640) or acetyl chloride, is a common method for protecting hydroxyl groups during a multi-step synthesis. The acetyl group can be later removed under basic conditions. The principles of reactivity for acetylation are similar to those for esterification, with the primary alcohol being the most reactive.

Given the presence of three different types of hydroxyl groups, selective protection would be a key strategy in the synthetic manipulation of this compound. For instance, reacting the triol with one equivalent of an acylating agent under mild conditions would likely result in the selective acetylation of the primary hydroxyl group. Protecting the more reactive primary and secondary alcohols would allow for subsequent reactions to be carried out on the less reactive tertiary alcohol. A variety of other protecting groups, with different steric and electronic properties, could be employed to achieve selective protection of the different hydroxyl groups.

Oxidation Reactions of this compound

The oxidation of alcohols is a fundamental transformation in organic synthesis, leading to the formation of aldehydes, ketones, and carboxylic acids. The outcome of the oxidation of this compound would depend on the type of alcohol being oxidized and the oxidizing agent used. byjus.com

Primary Alcohol (C1): The primary alcohol at the C1 position can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would further oxidize the aldehyde to a carboxylic acid. byjus.com

Secondary Alcohol (C3): The secondary alcohol at the C3 position can be oxidized to a ketone using a variety of oxidizing agents, including those mentioned above. Ketones are generally stable to further oxidation under non-forcing conditions. byjus.com

Tertiary Alcohol (C2): The tertiary alcohol at the C2 position is resistant to oxidation under normal conditions. Oxidation of tertiary alcohols requires harsh conditions that lead to the cleavage of carbon-carbon bonds. byjus.com

This difference in reactivity allows for the selective oxidation of the primary and secondary hydroxyl groups in the presence of the tertiary one. Furthermore, it may be possible to selectively oxidize the primary alcohol to an aldehyde without affecting the secondary alcohol by using a sterically hindered oxidizing agent or by controlling the reaction conditions. Conversely, certain catalytic systems have been developed for the selective oxidation of secondary alcohols over primary alcohols. nih.gov

Table 2: Predicted Products from the Oxidation of this compound with Different Oxidizing Agents

| Oxidizing Agent | Primary Alcohol (C1) Product | Secondary Alcohol (C3) Product | Tertiary Alcohol (C2) Product |

|---|---|---|---|

| PCC, DMP (mild) | Aldehyde | Ketone | No reaction |

The mechanisms of alcohol oxidation vary depending on the reagent used. For chromium-based reagents like PCC and chromic acid, the reaction typically involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group, which leads to the formation of the carbonyl group.

For oxidations using reagents like DMP, the mechanism involves a hypervalent iodine compound. The alcohol attacks the iodine, and a subsequent intramolecular proton transfer and elimination lead to the formation of the carbonyl compound.

Understanding these mechanistic pathways is crucial for predicting the outcome of oxidation reactions and for designing selective transformations of polyols like this compound.

Reduction Reactions and Hydrogenation Studies of this compound Derivatives

Detailed studies on the reduction and hydrogenation of this compound derivatives are not extensively reported. However, the reduction of polyols, often referred to as hydrogenolysis, is a significant area of research, particularly in the context of biomass conversion. In these reactions, carbon-oxygen bonds are cleaved with the addition of hydrogen. For a compound like this compound, this would involve the removal of one or more hydroxyl groups to yield diols or mono-alcohols.

The hydrogenolysis of vicinal triols typically requires metal catalysts and hydrogen gas, often at elevated temperatures and pressures. The selectivity of these reactions, meaning which hydroxyl group is removed, is a key challenge. For instance, the hydrogenolysis of glycerol (B35011) (propane-1,2,3-triol), a structurally simpler analogue, has been extensively studied and can lead to 1,2-propanediol or 1,3-propanediol (B51772) depending on the catalyst and reaction conditions. It is reasonable to expect that this compound would undergo similar reactions, potentially yielding a mixture of diol products.

Derivatives of this compound, such as esters or ethers, would also be susceptible to reduction. For example, ester derivatives could be reduced to the parent triol and the corresponding alcohol from the ester group using reducing agents like lithium aluminum hydride (LiAlH₄).

Table 1: Plausible Hydrogenolysis Products of this compound

| Starting Material | Reagents and Conditions | Plausible Major Products |

|---|---|---|

| This compound | H₂, Metal Catalyst (e.g., Cu, Ru, Pt), High T/P | 2-Ethylhexane-1,2-diol, 2-Ethylhexane-1,3-diol, 2-Ethylhexane-2,3-diol |

Cyclization Reactions and Intramolecular Processes Involving this compound

The vicinal arrangement of hydroxyl groups in this compound makes it a prime candidate for intramolecular cyclization reactions. One of the most common cyclization reactions for 1,2- and 1,3-diols is the formation of cyclic acetals or ketals upon reaction with aldehydes or ketones in the presence of an acid catalyst. Given that this compound possesses both 1,2- and 1,3-diol functionalities, it could potentially form five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) rings.

The reaction with acetone, for example, could lead to the formation of an acetonide, which is a common protecting group strategy in organic synthesis for diols. The relative rates of formation of the five- and six-membered rings would depend on thermodynamic and kinetic factors. Generally, the formation of five-membered rings from 1,2-diols is kinetically favored.

Intramolecular dehydration is another possible process, which would likely occur under acidic conditions and at elevated temperatures. This could lead to the formation of cyclic ethers or unsaturated alcohols, although such reactions can often result in complex mixtures of products.

Table 2: Potential Cyclization Products of this compound with Acetone

| Reactants | Catalyst | Potential Products | Ring System |

|---|---|---|---|

| This compound, Acetone | Acid (e.g., H₂SO₄, p-TsOH) | 2,2-Dimethyl-4-(1-hydroxybutyl)-5-ethyl-1,3-dioxolane | 1,3-Dioxolane (five-membered) |

| This compound, Acetone | Acid (e.g., H₂SO₄, p-TsOH) | 2,2-Dimethyl-5-ethyl-5-(hydroxymethyl) -1,3-dioxane | 1,3-Dioxane (six-membered) |

Reactions with Organometallic Reagents and Metal Complexes

The hydroxyl groups of this compound are acidic and will react with organometallic reagents that are strong bases, such as Grignard reagents (RMgX) and organolithium reagents (RLi). This is a classical acid-base reaction where the organometallic reagent deprotonates the alcohol to form a metal alkoxide and the corresponding alkane. Given the presence of three hydroxyl groups, multiple equivalents of the organometallic reagent would be consumed. This reactivity is important to consider if a desired reaction with an organometallic reagent at another site of a molecule containing a triol moiety is intended.

Table 3: Acid-Base Reaction with Organometallic Reagents

| Triol | Organometallic Reagent | Products |

|---|---|---|

| This compound | Methylmagnesium bromide (CH₃MgBr) | Methane (CH₄) + Magnesium alkoxide of the triol |

| This compound | n-Butyllithium (n-BuLi) | Butane + Lithium alkoxide of the triol |

Furthermore, the hydroxyl groups of this compound can act as ligands, coordinating to metal centers to form metal complexes. The vicinal arrangement of the hydroxyls allows the triol to act as a chelating ligand, binding to a metal ion at multiple points to form a stable complex. The specific nature of the metal complexes formed would depend on the metal ion, the solvent, and the reaction conditions. Such complexes can have interesting catalytic or material properties.

Advanced Spectroscopic and Analytical Characterization of 2 Ethylhexane 1,2,3 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Ethylhexane-1,2,3-triol, ¹H NMR and ¹³C NMR, along with two-dimensional (2D) techniques, offer a complete picture of its atomic arrangement.

While specific experimental spectra for this compound are not widely published, the chemical shifts (δ) and coupling constants (J) can be reliably predicted based on the known effects of alkyl and hydroxyl substituents. The structure contains eight distinct carbon environments and several unique proton environments, leading to a complex but interpretable spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the alkane region (approx. 0.8-1.7 ppm) and the carbinol (H-C-O) region (approx. 3.4-3.8 ppm). The hydroxyl protons (-OH) typically appear as broad singlets whose chemical shift is dependent on solvent and concentration.

Predicted ¹H NMR Chemical Shifts:

The terminal methyl protons of the butyl and ethyl groups (H8 and H1') are expected to resonate at the highest field, around 0.9 ppm, appearing as triplets due to coupling with their adjacent methylene (B1212753) protons.

The methylene protons of the alkyl chains (H4, H5, H6, and H2') will produce complex, overlapping multiplets in the 1.2-1.7 ppm range.

The protons on carbons bearing hydroxyl groups (H1a, H1b, and H3) are the most deshielded, appearing further downfield. The diastereotopic protons on C1 (H1a, H1b) are expected between 3.4-3.7 ppm, and the proton on C3 (H3) is predicted to be in a similar range, around 3.6-3.8 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each carbon atom in the unique chemical environment of the molecule.

Predicted ¹³C NMR Chemical Shifts:

The methyl carbons (C8 and C1') are the most shielded and will appear at the highest field (lowest ppm), typically in the 10-15 ppm range.

The methylene carbons of the alkyl chains (C5, C6, C2') will resonate in the 20-35 ppm range.

The carbons bonded to the hydroxyl groups (C1, C2, and C3) are significantly deshielded and will appear downfield, generally in the 60-80 ppm range. The quaternary carbon C2, bonded to two oxygen atoms and two carbon atoms, is expected to be the most deshielded of this group.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 3.4 - 3.7 | Doublet of Doublets | 65 - 70 |

| C2 | - | - | 75 - 80 |

| C3 | 3.6 - 3.8 | Multiplet | 72 - 77 |

| C4 | 1.4 - 1.6 | Multiplet | 30 - 35 |

| C5 | 1.3 - 1.5 | Multiplet | 25 - 30 |

| C6 | 1.2 - 1.4 | Multiplet | 22 - 27 |

| C7 | 0.8 - 1.0 | Triplet | 13 - 16 |

| C1' | 1.5 - 1.7 | Quartet | 20 - 25 |

| C2' | 0.8 - 1.0 | Triplet | 10 - 13 |

Note: Predicted values are based on standard chemical shift correlation tables. Actual experimental values may vary depending on solvent and other experimental conditions.

To confirm the predicted assignments and establish the precise connectivity of the atoms, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. Key expected correlations include:

H3 with the protons on C4.

H4 with H3 and H5.

H5 with H4 and H6.

H6 with H5 and H7.

The protons of the ethyl group (H1' and H2') would also show a strong correlation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C, one-bond J-coupling). An HSQC spectrum would definitively link each proton signal to the carbon it is attached to, confirming the assignments made in the 1D spectra. For example, the proton signal at ~3.7 ppm would show a cross-peak with the carbon signal at ~74 ppm, confirming the H3-C3 bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C, long-range J-coupling). HMBC is crucial for piecing together the molecular skeleton, especially around quaternary centers like C2, which has no attached protons. Key HMBC correlations would include:

Protons on C1 (H1a, H1b) correlating to C2 and C3.

Proton H3 correlating to C2, C4, and C1'.

Protons on C1' of the ethyl group correlating to C2 and C3.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the most prominent features arise from the O-H and C-H bonds.

O-H Stretching: A strong and broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl (-OH) groups. researchgate.net The breadth of the peak is due to the varying degrees of hydrogen bonding present in the sample.

C-H Stretching: Sharp, strong peaks are anticipated in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the ethyl and hexyl chains. researchgate.net

C-O Stretching: The stretching vibrations of the carbon-oxygen single bonds (C-O) of the primary and secondary alcohol groups will result in strong absorptions in the fingerprint region, typically between 1000 and 1260 cm⁻¹. researchgate.net

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak band in Raman, the C-H and C-C stretching vibrations of the alkyl backbone will produce strong signals.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | Strong |

| C-O Stretch | Primary/Secondary Alcohol | 1000 - 1260 | Strong |

| C-H Bend | Alkane (CH₂, CH₃) | 1350 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Molecular Ion: Using a soft ionization technique, the molecular weight of this compound (C₈H₁₈O₃) is determined to be 162.23 g/mol . nih.govchemspider.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 162, although it may be weak due to the propensity of alcohols to fragment easily. whitman.edu

Fragmentation Analysis: The fragmentation pattern is key to confirming the structure. Alcohols typically undergo fragmentation via alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). chemguide.co.ukwikipedia.org

Loss of Water (M-18): A peak at m/z = 144, corresponding to the [M - H₂O]⁺ ion, is highly probable.

Alpha-Cleavage: Cleavage of the bond between C2 and C3 would be a major fragmentation pathway, potentially leading to a stable ion. For instance, cleavage of the C3-C4 bond could yield a fragment ion. A key fragment would likely arise from the cleavage between C2 and C3, resulting in an ion at m/z = 103 [C₅H₁₁O₂]⁺. Another significant cleavage could occur between C1/C2 and the ethyl group, leading to a fragment at m/z = 133 [C₆H₁₃O₃]⁺.

Alkyl Chain Fragmentation: Fragmentation of the butyl chain would produce a series of peaks separated by 14 mass units (CH₂), such as a prominent peak at m/z = 57 corresponding to the butyl cation [C₄H₉]⁺.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 162 | [C₈H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 144 | [C₈H₁₆O₂]⁺ | Loss of H₂O |

| 133 | [C₆H₁₃O₃]⁺ | Cleavage of C2-C1' bond (loss of ethyl radical) |

| 103 | [C₅H₁₁O₂]⁺ | Cleavage of C2-C3 bond (loss of propyl radical) |

| 73 | [C₃H₅O₂]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for analyzing the purity of a volatile compound like this compound.

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized. The components of the sample are then separated as they travel through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas, such as helium) and the stationary phase (a high-boiling-point liquid coated on the inside of the column). Less volatile or more polar compounds (like a triol) will have longer retention times than more volatile, less polar impurities.

As each separated component elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules, separates the ions based on their mass-to-charge ratio, and detects them. The result is a specific mass spectrum for each component.

For a purity assessment of this compound, the resulting chromatogram would ideally show a single, large peak at a characteristic retention time. The mass spectrum of this peak would be compared against a reference spectrum or analyzed based on the fragmentation patterns discussed in section 4.3 to confirm the identity of the compound. The presence of any other peaks in the chromatogram would indicate impurities, which could then be identified by their respective mass spectra.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. Due to the compound's lack of a strong UV chromophore, detection can be achieved using a universal detector such as a Refractive Index (RI) detector or through pre-column derivatization to introduce a UV-active or fluorescent tag. Alternatively, complexation with certain metal ions can render the molecule detectable by UV-Vis spectrophotometry.

A common approach for the analysis of polyhydric alcohols is utilizing a hydrophilic interaction liquid chromatography (HILIC) mode, often with an amino- or diol-bonded stationary phase. This allows for the separation of polar compounds using a relatively non-polar mobile phase.

Illustrative HPLC Method:

While specific application notes for this compound are not widely published, a representative method for the analysis of similar short-chain polyhydric alcohols can be extrapolated. A normal-phase HPLC method using an amino-functionalized silica (B1680970) column is a plausible approach. The separation is based on the interaction of the hydroxyl groups of the analyte with the stationary phase.

A typical isocratic mobile

Computational Chemistry and Theoretical Studies of 2 Ethylhexane 1,2,3 Triol

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic distribution within a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties such as energy, geometry, and electron density. For 2-Ethylhexane-1,2,3-triol, QM calculations are essential for analyzing its structure, stability, and intrinsic chemical characteristics.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for studying medium-sized organic molecules. nih.govunimib.it

A key application of DFT is in conformational analysis, which is particularly relevant for the flexible structure of this compound. The molecule possesses several rotatable single bonds, leading to a large number of possible spatial arrangements (conformers). DFT can be used to optimize the geometry of these different conformers and calculate their relative energies to identify the most stable forms. eurjchem.com The stability of these conformers is often dictated by a delicate balance of steric hindrance between the ethyl and propyl groups and the potential for intramolecular hydrogen bonding among the three hydroxyl groups.

DFT calculations also yield valuable electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. eurjchem.com

Table 1: Illustrative DFT-Calculated Properties of this compound Conformers Note: The following data are hypothetical and serve to illustrate the typical output of a DFT analysis. Calculations would typically be performed using a basis set such as 6-311++G(d,p).

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | Description |

| Conf-1 | 0.00 | 2.85 | 6.5 | Global minimum, stabilized by two intramolecular H-bonds. |

| Conf-2 | 1.25 | 3.10 | 6.3 | Stabilized by one intramolecular H-bond; extended alkyl chain. |

| Conf-3 | 2.50 | 2.55 | 6.7 | No intramolecular H-bonds; steric repulsion between groups. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. wolfram.comresearchgate.net

For this compound, the MEP map would clearly highlight the molecule's reactive sites:

Negative Regions (Red/Yellow): These areas correspond to high electron density and negative electrostatic potential. They are primarily located around the highly electronegative oxygen atoms of the three hydroxyl groups, indicating these are the most likely sites for electrophilic attack and hydrogen bond acceptance. youtube.com

Positive Regions (Blue): These areas represent low electron density and positive electrostatic potential. They are found around the hydrogen atoms of the hydroxyl groups, making them susceptible to nucleophilic attack and ideal sites for hydrogen bond donation. researchgate.net

Neutral Regions (Green): The hydrocarbon backbone (ethyl and propyl chains) would exhibit a near-zero potential, indicating its nonpolar and less reactive nature. researchgate.net

Table 2: Analysis of Molecular Electrostatic Potential (MEP) Regions for this compound

| MEP Region | Color Code | Location on Molecule | Chemical Significance |

| Maximum Negative | Red | Around Oxygen atoms of -OH groups | Site for electrophilic attack; Hydrogen bond acceptor |

| Maximum Positive | Blue | Around Hydrogen atoms of -OH groups | Site for nucleophilic attack; Hydrogen bond donor |

| Near-Zero | Green | Carbon and hydrogen atoms of the alkyl chains | Nonpolar, low reactivity, involved in van der Waals interactions |

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of time-dependent properties.

For this compound, an MD simulation could be performed in a simulated solvent (like water) to observe how the molecule behaves in a more realistic environment. Such simulations would reveal:

The stability and lifetime of intramolecular hydrogen bonds.

The flexibility and conformational transitions of the alkyl chains.

The interaction of the triol with surrounding solvent molecules, providing information on its solvation shell and hydration dynamics.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. unibo.itresearchgate.net By calculating properties like vibrational frequencies or electronic transition energies, these methods can aid in the identification and characterization of molecules.

For this compound, DFT calculations can be used to predict its infrared (IR) and Raman spectra. sns.it By performing a vibrational frequency calculation on the optimized geometry, one can obtain the characteristic frequencies corresponding to the molecule's normal modes of vibration. These predicted frequencies can be compared with experimental spectra to confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups.

Table 3: Exemplary Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: These frequencies are illustrative. Actual computed values may be scaled by a factor to better match experimental data.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium to Strong |

| C-O Stretch | Alcohol (C-OH) | 1050 - 1200 | Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 | Medium |

Reaction Pathway Analysis and Transition State Modeling for this compound Transformations

Computational methods can be employed to investigate the mechanisms of chemical reactions, including identifying intermediates and calculating the energy barriers associated with transition states. unimib.it This is crucial for understanding the reactivity and potential transformations of this compound.

A plausible reaction to model would be its acid-catalyzed dehydration, a common reaction for alcohols. DFT calculations could be used to map out the entire potential energy surface for this transformation. This would involve:

Optimizing the geometries of the reactant (protonated triol), any intermediates, the transition states, and the final products (e.g., an unsaturated diol or an epoxide).

Performing frequency calculations to confirm that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Calculating the activation energy (the energy difference between the reactant and the transition state), which determines the reaction rate.

Chiroptical Property Prediction (e.g., Electronic Circular Dichroism) for Enantiomers

This compound contains two chiral centers (at the C2 and C3 positions), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is an experimental technique used to distinguish between enantiomers.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the ECD spectra of chiral molecules. uc.pt By calculating the ECD spectrum for a specific enantiomer (e.g., the (2R, 3R) configuration), the result can be compared to an experimental spectrum. A match between the signs and intensities of the calculated and measured Cotton effects allows for the unambiguous determination of the molecule's absolute configuration. This predictive power is a significant advantage of computational chemistry in the field of stereochemistry.

Table 4: Hypothetical TD-DFT Output for ECD Spectrum Prediction of a this compound Enantiomer

| Electronic Transition | Excitation Wavelength (nm) | Oscillator Strength (f) | Rotational Strength (R) [10⁻⁴⁰ cgs] |

| 1 | 215 | 0.0012 | +5.8 |

| 2 | 198 | 0.0250 | -12.3 |

| 3 | 185 | 0.0180 | +9.5 |

Lack of Publicly Available Research on Advanced Organic Synthesis Applications of this compound

Following a comprehensive search of scientific literature and patents, it has been determined that there is a significant lack of publicly available research detailing the specific applications of the chemical compound this compound in the advanced organic synthesis contexts requested. The stringent requirements for thorough, informative, and scientifically accurate content for each specified section and subsection cannot be met due to the absence of dedicated research on this particular compound in the specified roles.

The investigation sought to find detailed research findings for the following applications of this compound:

As a Chiral Building Block in Asymmetric Synthesis: While the principles of using chiral building blocks for enantioselective transformations are well-established, no specific studies were found that utilize this compound or its derivatives for this purpose. enamine.netnih.gov The literature focuses on more commonly used chiral synthons. sigmaaldrich.commdpi.com

As a Precursor in the Synthesis of Heterocyclic Compounds: The synthesis of heterocyclic compounds is a vast area of organic chemistry. However, searches did not yield any publications that describe the use of this compound as a starting material for creating heterocyclic rings. researchgate.netresearchgate.net

As a Monomer in Polymer Chemistry Research: General principles of polymer chemistry confirm that triols can act as monomers to create branched or cross-linked polymers, such as polyesters and polyethers. specialchem.comlibretexts.orgspecialchem.com Research in polyether and polyester synthesis often involves common polyols like glycerol (B35011) or 1,1,1-trimethylolpropane. researchgate.netscielo.brresearchgate.netuva.nl Despite this, no specific research was identified that documents the synthesis of polyesters or polyethers from this compound, nor any exploration of the resulting polymer architectures and properties.

As a Cross-linking Agent or Additive Precursor in Material Science: Triols are known to function as cross-linking agents to enhance the mechanical properties of polymers. mdpi.comnih.gov However, the scientific literature found does not mention this compound being utilized as a cross-linking agent or as a precursor for material science additives.

The absence of specific data, research findings, and examples in published scientific literature for this compound across all the requested subtopics makes it impossible to generate a scientifically accurate and detailed article that adheres to the provided outline. The compound does not appear to be a widely studied molecule for these advanced applications in organic synthesis and material science. Therefore, the creation of the requested article cannot be fulfilled.

Applications of 2 Ethylhexane 1,2,3 Triol in Advanced Organic Synthesis

Design and Synthesis of Ligands and Reagents Derived from 2-Ethylhexane-1,2,3-Triol

Extensive research of chemical literature and patent databases did not yield specific examples of the design and synthesis of ligands and reagents directly derived from this compound. While the molecular structure of this compound, featuring a chiral backbone and multiple hydroxyl groups, suggests its potential as a precursor for chiral ligands or reagents, there is currently no available scientific documentation to substantiate this application.

The field of asymmetric synthesis often utilizes chiral molecules from the "chiral pool" to create ligands for catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. Alcohols and diols are common starting materials for the synthesis of various types of ligands, including phosphites, phosphonites, and other chelating agents. Conceptually, the hydroxyl groups of this compound could be functionalized to introduce coordinating atoms like phosphorus or nitrogen, and its inherent chirality could be transferred to a catalytic process.

For instance, polyols are known to react with phosphorus compounds to form phosphite ligands. These ligands are valuable in coordination chemistry and homogeneous catalysis. Another potential application could be the formation of boronate esters through the reaction of the triol with boronic acids. Such esters can have applications as reagents in organic synthesis, for example, in cross-coupling reactions.

However, despite the theoretical potential, no concrete research findings, detailed synthetic protocols, or data on the performance of such derived ligands or reagents have been reported. The absence of this information in the public domain prevents a detailed discussion and the creation of data tables on this specific topic. Further research and exploration would be necessary to establish the utility of this compound in the design and synthesis of novel ligands and reagents for advanced organic synthesis.

Biological Activity and Mechanistic Studies Excluding Clinical Trials and Dosage

In Vitro Studies on Specific Enzyme Inhibition or Activation

A comprehensive search of scientific databases has yielded no specific in vitro studies investigating the inhibitory or activating effects of 2-Ethylhexane-1,2,3-triol on any particular enzyme. Consequently, there is no data available to create a table of enzyme inhibition or activation constants (e.g., IC50 or Ki values).

Receptor Binding Assays with this compound and its Derivatives

Cellular Pathway Modulation by this compound in Model Systems

Investigations into how this compound might modulate cellular signaling pathways in model systems have not been reported in peer-reviewed literature. There is no information on its potential effects on pathways such as MAPK, NF-κB, or others.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. However, no SAR studies have been published for this compound. This lack of research means there is no current understanding of which structural features of the molecule might be responsible for any potential biological effects.

Investigation of Antimicrobial or Antifungal Mechanisms at a Molecular Level

There is no scientific evidence from published studies to suggest that this compound possesses antimicrobial or antifungal properties. Molecular-level investigations into its potential mechanisms of action against bacteria or fungi have not been conducted or reported. Therefore, data on its minimum inhibitory concentration (MIC) or its effects on microbial cellular components are not available.

Environmental Chemistry and Degradation Pathways of 2 Ethylhexane 1,2,3 Triol

Biodegradation Pathways and Microbial Metabolism of 2-Ethylhexane-1,2,3-triol

Biodegradation is anticipated to be a significant removal mechanism for this compound in the environment. Its chemical structure, a relatively small, non-halogenated aliphatic triol, suggests it is likely to be susceptible to microbial attack. While specific studies on the microbial metabolism of this compound are limited, the biodegradation of structurally similar compounds, such as 2-ethylhexanol, has been well-documented. arkema.comnih.gov

Microorganisms, including various bacteria and fungi, are known to utilize alcohols as carbon and energy sources. nih.gov The degradation process is typically initiated by the oxidation of the primary and secondary alcohol groups. This is often carried out by alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of corresponding aldehydes and carboxylic acids.

For this compound, the metabolic pathway would likely involve the sequential oxidation of its three hydroxyl groups. The resulting keto- and carboxy- intermediates would then be further metabolized through central metabolic pathways, such as the beta-oxidation pathway, ultimately leading to the production of acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to CO2 and H2O.

Factors Influencing Biodegradation:

The rate and extent of biodegradation can be influenced by several environmental factors, including:

Microbial Population: The presence of a microbial community adapted to degrading similar compounds.

Oxygen Availability: Aerobic conditions are generally more favorable for the complete degradation of such compounds.

Nutrient Availability: The presence of other essential nutrients like nitrogen and phosphorus.

Temperature and pH: Optimal conditions for microbial growth and enzyme activity.

| Metabolic Step | Enzyme Class (Probable) | Description |

| Initial Oxidation | Alcohol Dehydrogenase | Oxidation of the primary and secondary alcohol groups to aldehydes. |

| Further Oxidation | Aldehyde Dehydrogenase | Oxidation of aldehydes to carboxylic acids. |

| Chain Cleavage | Beta-oxidation enzymes | Cleavage of the carbon chain to form smaller molecules. |

| Central Metabolism | Citric Acid Cycle Enzymes | Complete oxidation of intermediates to CO2 and H2O. |

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to remove organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com Given the susceptibility of this compound to hydroxyl radical attack, AOPs represent a promising approach for its remediation in contaminated water sources. While specific research on the application of AOPs to this compound is not extensively reported, the effectiveness of these technologies on other aliphatic alcohols and glycols is well-established.

Several AOPs could be effective for the degradation of this compound:

Fenton and Photo-Fenton Processes: These processes involve the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV light. These methods are effective for a wide range of organic compounds.

UV/H2O2: The photolysis of hydrogen peroxide by ultraviolet (UV) light generates hydroxyl radicals. This is a common and effective AOP for water treatment. acs.orgscielo.br

Ozonation (O3): Ozone can directly react with organic compounds or decompose in water to form hydroxyl radicals, particularly at higher pH.

Photocatalysis (e.g., TiO2/UV): In this process, a semiconductor catalyst like titanium dioxide (TiO2) is irradiated with UV light, leading to the generation of electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. caltech.edu

The degradation mechanism in all these AOPs is the same as in natural photodegradation: the attack by hydroxyl radicals leading to the formation of intermediates and eventual mineralization. The key advantage of AOPs is the significantly higher concentration of hydroxyl radicals generated, leading to much faster degradation rates.

| AOP Method | Reactants/Conditions | Primary Oxidant | Potential Applicability to this compound |

| Fenton | Fe2+ + H2O2 | •OH | High |

| Photo-Fenton | Fe2+ + H2O2 + UV light | •OH | High |

| UV/H2O2 | H2O2 + UV light | •OH | High |

| Ozonation | O3 | O3, •OH | Moderate to High |

| Photocatalysis | Semiconductor (e.g., TiO2) + UV light | •OH | High |

Environmental Fate Modeling and Persistence Studies

Due to its polar nature, characterized by the presence of three hydroxyl groups, this compound is expected to have a low octanol-water partition coefficient (Kow) and high water solubility. This suggests that it will predominantly reside in the aqueous phase. Its vapor pressure is also expected to be low, limiting its volatilization into the atmosphere.

Key Parameters for Modeling:

To accurately model the environmental fate of this compound, the following physicochemical and degradation data are required:

Water Solubility: Determines its concentration in the aqueous phase.

Vapor Pressure: Influences its partitioning into the atmosphere.

Octanol-Water Partition Coefficient (Kow): Indicates its tendency to partition into organic matter in soil and sediment.

Henry's Law Constant: Describes the partitioning between air and water.

Degradation Rate Constants: Half-lives for photodegradation, biodegradation, and other relevant degradation processes in different environmental media.

Persistence Assessment:

The persistence of a chemical is often characterized by its half-life in different environmental compartments. Based on the expected rapid photodegradation and biodegradation, this compound is not anticipated to be a persistent substance in the environment. However, its persistence could be influenced by local environmental conditions that may limit degradation, such as low microbial activity or the absence of light.

| Environmental Compartment | Expected Partitioning Behavior | Primary Degradation Pathways | Estimated Persistence |

| Water | High | Photodegradation, Biodegradation | Low |

| Soil | Low to Moderate (mobility expected) | Biodegradation | Low |

| Air | Low | Reaction with hydroxyl radicals | Low |

| Sediment | Low | Biodegradation (potentially slower in anoxic conditions) | Low to Moderate |

Future Perspectives and Emerging Research Directions for 2 Ethylhexane 1,2,3 Triol

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research on 2-Ethylhexane-1,2,3-triol is expected to focus on the development of environmentally benign and economically viable synthetic methods.

One promising direction is the exploration of biocatalytic routes . The use of enzymes, such as lipases, has proven effective in the sustainable synthesis of related compounds like branched-chain diesters. nih.gov Investigating the enzymatic synthesis of this compound could lead to processes with high selectivity, mild reaction conditions, and reduced waste generation. Furthermore, exploring microbial fermentation pathways, similar to those developed for the biosynthesis of 1,2,4-butanetriol (B146131) from renewable feedstocks like xylose and arabinose, could offer a completely renewable route to this compound. frontiersin.orgsciepublish.comwikipedia.orgnih.gov

Another area of focus will likely be the development of chemo-catalytic methods that utilize renewable starting materials . This could involve the catalytic transformation of bio-based platform chemicals. The principles of green chemistry, such as atom economy and the use of non-toxic solvents and catalysts, will be central to these new synthetic strategies. openaccesspub.org

| Research Direction | Potential Methodology | Key Advantages |

| Biocatalysis | Use of isolated enzymes (e.g., lipases, dehydrogenases) | High selectivity, mild conditions, reduced byproducts |

| Microbial Fermentation | Engineered microorganisms (e.g., E. coli) | Utilization of renewable feedstocks, potential for direct production |

| Green Chemo-catalysis | Catalytic conversion of bio-based platform chemicals | Reduced environmental impact, potential for scalability |

Development of Advanced Catalytic Systems for this compound Transformations

The three hydroxyl groups of this compound offer a rich platform for a variety of chemical transformations. Future research will likely focus on the development of advanced catalytic systems to selectively modify this triol, leading to a diverse range of valuable derivatives.

A key area of investigation will be the selective oxidation of the hydroxyl groups. The development of catalysts for the selective oxidation of vicinal diols to α-hydroxy ketones is an active area of research. researchgate.net Applying similar catalytic systems, for instance, those based on manganese, to this compound could yield novel keto-diols with unique reactivity. researchgate.net The oxidation of diols can also be achieved using reagents like benzyltrimethylammonium (B79724) tribromide, and understanding the kinetics and mechanisms of such reactions for triols will be crucial. researchgate.net

Furthermore, catalytic deoxydehydration represents another exciting frontier. Vanadium-based catalysts have shown promise in the deoxydehydration of vicinal diols to alkenes. chemrxiv.org The application of such catalysts to this compound could provide a direct route to unsaturated derivatives, which are valuable intermediates in organic synthesis.

| Catalytic Transformation | Potential Catalyst Type | Potential Products |

| Selective Oxidation | Manganese-based catalysts, Benzyltrimethylammonium tribromide | α-Keto-diols, other partially oxidized derivatives |

| Deoxydehydration | Vanadium-based catalysts | Unsaturated alcohols and diols |

| Etherification/Esterification | Solid acid/base catalysts | Glyceryl ethers and esters with tailored properties |

Expansion of Applications in Fine Chemical Synthesis and Materials Science

The polyol structure of this compound makes it an attractive building block for the synthesis of a wide array of fine chemicals and advanced materials.

In the realm of materials science , a significant area of future research will be the use of this compound as a monomer in the synthesis of biodegradable polymers . Polyols are fundamental components in the creation of biodegradable polyesters, which have extensive applications in the biomedical field for drug delivery and tissue engineering. tandfonline.comtandfonline.comnih.govsemanticscholar.org The branched structure of this compound could impart unique properties, such as altered degradation rates and mechanical characteristics, to these polymers. tandfonline.comtandfonline.comnih.govsemanticscholar.org Similarly, its incorporation into polyurethanes could lead to materials with tailored flexibility, thermal stability, and chemical resistance. mdpi.commdpi.com

As a fine chemical intermediate , the chirality and multiple functional groups of this compound make it a valuable precursor for the synthesis of complex organic molecules. Its derivatives could find applications in pharmaceuticals, agrochemicals, and fragrances. The development of functionalized polymers using triol-based monomers is another promising avenue. researchgate.netroutledge.compageplace.debeilstein-journals.orgmdpi.com

| Application Area | Specific Use | Potential Advantages |

| Biodegradable Polymers | Monomer for polyesters and polyurethanes | Tunable degradation rates, biocompatibility, improved mechanical properties |

| Fine Chemical Synthesis | Chiral building block for complex molecules | Access to novel chemical structures with potential biological activity |

| Functional Polymers | Cross-linking agent, monomer for specialty polymers | Enhanced thermal stability, tailored solubility, reactive sites for further modification |

Interdisciplinary Research Integrating this compound with Other Fields

The potential applications of this compound and its derivatives are not confined to traditional chemistry and materials science. Interdisciplinary research will be key to unlocking novel uses in fields such as medicine, biology, and environmental science.

One area of exploration is the biological activity of this compound and its derivatives. Polyhydroxyalkanoates (PHAs), which are also polyols, have a wide range of medical applications, including in drug delivery and as biomaterials for tissue engineering. nih.govresearchgate.netencyclopedia.pubnih.govindexcopernicus.com Investigating the biocompatibility and potential therapeutic effects of this compound-based materials could lead to new biomedical applications. Furthermore, the study of how polyhydric alcohols interact with enzymes and other biological systems could reveal new opportunities in biotechnology and pharmacology. nih.gov The role of branched-chain amino acids as metabolic modulators in conditions like depression highlights the potential for branched-chain small molecules to have significant biological effects. mdpi.com

In environmental science , the development of biodegradable materials from this compound could contribute to the reduction of plastic pollution. Its use in the formulation of green solvents and environmentally friendly lubricants is another area worthy of investigation.

Computational Design of Novel this compound Derivatives with Targeted Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. Future research will undoubtedly leverage these techniques to design novel derivatives of this compound.

Molecular dynamics (MD) simulations can be employed to predict the physical and thermal properties of polymers derived from this compound. mdpi.comudel.eduwhiterose.ac.ukresearchgate.netmdpi.com This can guide the synthesis of materials with specific mechanical strengths, thermal conductivities, and degradation profiles. MD simulations can also provide insights into the interactions of these molecules with biological systems, aiding in the design of new drug delivery vehicles or biomaterials. nih.govosti.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be used to correlate the chemical structure of this compound derivatives with their biological activity or physical properties. researchgate.netsemanticscholar.orgdrugdesign.org This approach can facilitate the rational design of new compounds with enhanced performance for specific applications, such as improved efficacy as a solvent or heightened biological activity.

| Computational Method | Application | Desired Outcome |

| Molecular Dynamics (MD) | Simulating polymer properties | Prediction of mechanical, thermal, and degradation characteristics |

| MD Simulations | Modeling interactions with biological systems | Design of biocompatible materials and drug delivery systems |

| QSAR/QSPR | Correlating structure with activity/property | Rational design of derivatives with targeted functionalities |

Q & A

Q. Table 1: Comparison of Analytical Techniques for Triol Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.